4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane

Description

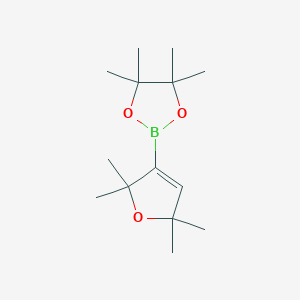

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a unique 2,2,5,5-tetramethylfuran-3-yl substituent. The dioxaborolane core (C₆H₁₂BO₂) consists of a five-membered ring with boron at position 2 and methyl groups at positions 4 and 5. The tetramethylfuran substituent introduces steric bulk and electronic modulation due to its electron-rich aromatic furan ring and four methyl groups.

Propriétés

Formule moléculaire |

C14H25BO3 |

|---|---|

Poids moléculaire |

252.16 g/mol |

Nom IUPAC |

4,4,5,5-tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H25BO3/c1-11(2)9-10(12(3,4)16-11)15-17-13(5,6)14(7,8)18-15/h9H,1-8H3 |

Clé InChI |

RKTSNCZHMZBODJ-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC2(C)C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

The synthesis of boronic esters structurally related to 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane typically involves the formation of boronic acid intermediates followed by esterification with pinacol. The closest structurally relevant compound, 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , serves as a model for the preparation strategy, as detailed in a three-step synthesis published by Organic Syntheses (2019).

Stepwise Synthetic Route

The synthesis can be broken down into three major steps:

Step A: Formation of (Dichloromethyl)boronic Acid

- Reagents and Conditions : Dry tetrahydrofuran (THF) is used as solvent; dichloromethane is introduced at low temperature (-100 °C) under argon atmosphere.

- Reaction : n-Butyllithium is added dropwise to the cooled mixture to generate a lithiated intermediate, which is then quenched with trimethyl borate.

- Workup : Acidic quench with 5 N HCl at -100 °C, followed by extraction, drying, and concentration.

- Yield and Purity : The crude boronic acid is obtained in quantitative yield (~127 mmol) with approximately 78% purity as a yellow-brownish syrup, used directly in the next step without further purification.

Step B: Conversion to 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Reagents and Conditions : The crude boronic acid is dissolved in dry dichloromethane; magnesium sulfate and pinacol are added to form the boronic ester.

- Reaction : Stirring under argon at room temperature for 16 hours allows esterification.

- Workup : Filtration to remove solids, concentration under reduced pressure, and purification by vacuum distillation.

- Yield : The boronic ester is isolated in 89% yield as a colorless liquid, which solidifies upon cooling.

Step C: Formation of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Reagents and Conditions : The dichloromethyl boronic ester is reacted with sodium iodide in dry acetone under reflux (60 °C) for 48 hours under argon and protected from light.

- Reaction : Halogen exchange converts the dichloromethyl group to diiodomethyl.

- Workup : Filtration to remove sodium chloride, quenching residual iodide with sodium thiosulfate and magnesium sulfate, filtration, and concentration.

- Yield and Purification : The product is obtained in 95% yield as a pale yellow solid, which can be recrystallized from hot hexanes for further purification.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Physical State | Notes |

|---|---|---|---|---|---|

| A | (Dichloromethyl)boronic acid | n-BuLi, B(OMe)3, HCl quench, THF, -100 °C | ~100 | Yellow-brown syrup | Used crude in next step |

| B | 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol, MgSO4, CH2Cl2, rt, 16 h | 89 | Colorless liquid/solid | Purified by vacuum distillation |

| C | 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | NaI, acetone, reflux 48 h, inert, dark | 95 | Pale yellow solid | Recrystallization optional |

Adaptation to Target Compound

The target compound, this compound, would require similar synthetic logic but starting from a suitably substituted furan derivative bearing the tetramethyl substitution pattern on the furan ring. The boronic acid or ester formation would follow analogous steps:

- Lithiation or metalation of the substituted furan precursor.

- Reaction with boron electrophiles like trimethyl borate.

- Subsequent esterification with pinacol to yield the dioxaborolane ring.

The detailed procedure from the Organic Syntheses report provides a robust framework for such transformations, adaptable by changing the furan substrate to the tetramethyl-substituted variant.

Detailed Research Findings

- The preparation method emphasizes strict anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive boron intermediates.

- Extremely low temperatures (-100 °C) are critical during lithiation to control reactivity and avoid side reactions.

- The use of pinacol as the diol component stabilizes the boronic acid intermediate, forming a more robust boronic ester.

- Halogen exchange reactions (Cl to I) are performed under prolonged reflux with sodium iodide in acetone, protected from light to prevent decomposition.

- Purification involves filtration over Celite to remove salts, followed by vacuum distillation or recrystallization to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The compound can participate in substitution reactions, where the boron center is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it helps form carbon-carbon bonds.

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. They may be used in drug design and development, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity makes it a valuable tool in the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The specific pathways involved depend on the reaction conditions and the nature of the other reactants.

Comparaison Avec Des Composés Similaires

Data Table: Key Comparative Metrics

*Calculated based on structural analysis.

Activité Biologique

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is a specialized compound with unique structural properties that confer various biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to an oxygen atom within a cyclic structure. Its molecular formula is , and it has a molecular weight of approximately 250.15 g/mol. The presence of multiple methyl groups contributes to its hydrophobicity and stability.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄B₁O₃ |

| Molecular Weight | 250.15 g/mol |

| Solubility | Slightly soluble in organic solvents |

| Appearance | Colorless liquid |

Anticancer Properties

Research indicates that dioxaborolanes exhibit significant anticancer activity. A study demonstrated that derivatives of dioxaborolanes can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It is known to interact with various enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes that play a crucial role in drug metabolism . This property could be beneficial in pharmacological applications where modulation of metabolic rates is desired.

Bioconjugation Applications

Due to its unique reactivity profile, this compound is utilized in bioconjugation processes. It can effectively link biomolecules to surfaces or other molecules for enhanced drug delivery systems. This application is particularly relevant in the development of targeted therapies where precise delivery of therapeutic agents is critical .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting effective concentrations for therapeutic potential .

Case Study 2: Enzyme Interaction Profiling

A comprehensive study focused on the interaction of this compound with cytochrome P450 enzymes revealed significant inhibitory effects on CYP3A4 activity. The inhibition was quantified using kinetic assays that demonstrated competitive inhibition patterns . This finding underscores the importance of understanding drug interactions for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of boronic acids with appropriate furan derivatives under controlled conditions. Various catalysts can be employed to enhance yield and selectivity during the synthesis process.

Applications in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions which are fundamental for constructing complex organic molecules used in pharmaceuticals and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.